Product packaging for 2-Chloro-3-(trifluoromethyl)cinnamic acid(Cat. No.:CAS No. 682805-11-4)

2-Chloro-3-(trifluoromethyl)cinnamic acid

Cat. No.: B2455405
CAS No.: 682805-11-4
M. Wt: 250.6
InChI Key: LPZAUAUEYJDKDP-SNAWJCMRSA-N
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Description

2-Chloro-3-(trifluoromethyl)cinnamic acid is a high-purity chemical building block designed for research and development in medicinal chemistry and drug discovery. Cinnamic acid derivatives are recognized for their versatile bioactive properties, serving as key scaffolds in the synthesis of novel therapeutic agents . The strategic incorporation of both chloro and trifluoromethyl functional groups on the aromatic ring is intended to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like compounds . This compound is particularly valuable for constructing more complex molecules, such as primaquine-cinnamic acid conjugates, which have shown promising selective anticancer activity in research settings . Similar trifluoromethyl-substituted cinnamic acids have also been investigated for their anti-bacterial activity, including against Helicobacter pylori , highlighting the potential of this compound class in developing new anti-infective agents . The mechanism of action for such derivatives can involve target-specific interactions; for instance, some cinnamic acids are known to inhibit key enzymes like lipoxygenase, suggesting potential anti-inflammatory applications . Researchers can utilize this compound as a core structure to develop and evaluate new candidates for various biological activities. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6ClF3O2 B2455405 2-Chloro-3-(trifluoromethyl)cinnamic acid CAS No. 682805-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-[2-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZAUAUEYJDKDP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 3 Trifluoromethyl Cinnamic Acid and Analogues

Exploration of Direct Synthesis Routes

Direct synthesis routes offer an efficient means to produce trifluoromethylated cinnamic acid derivatives by introducing the trifluoromethyl group onto a pre-existing cinnamic acid scaffold or by constructing the molecule from trifluoromethylated precursors.

Decarboxylative Trifluoromethylation Strategies from Cinnamic Acid Precursors

Decarboxylative trifluoromethylation has emerged as a powerful method for the synthesis of β-(trifluoromethyl)styrenes from readily available cinnamic acid derivatives. This approach involves the replacement of a carboxylic acid group with a trifluoromethyl group. The reaction typically proceeds via a radical mechanism. Various trifluoromethylating agents can be employed, with reagents like sodium triflinate (Langlois reagent) and Togni reagents being common choices. researchgate.net The reaction can be initiated using chemical oxidants or through photoredox or electrochemical methods. researchgate.netnih.gov This method is valued for its ability to utilize abundant carboxylic acid starting materials. scispace.comnih.gov

The general transformation can be represented as follows:

Ar-CH=CH-COOH + "CF3 source" → Ar-CH=CH-CF3 + CO2

Research has shown that this method is applicable to a range of substituted cinnamic acids, although the electronic properties of the substituents on the aromatic ring can influence the reaction efficiency.

Cinnamic Acid DerivativeTrifluoromethylating ReagentCatalyst/InitiatorSolventYield (%)Reference
4-Methoxycinnamic acidCF3SO2Na (Langlois reagent)I2O5MeCN/H2O75 researchgate.net
Cinnamic acidTogni reagent IINone (Transition-metal-free)DCE82 researchgate.net
4-Chlorocinnamic acidCF3SO2NaElectrochemical (5 mA)DME/H2O85 researchgate.net

Electrochemical Approaches in Trifluoromethylation of Cinnamic Acid Derivatives

Electrochemical methods provide a green and efficient alternative for the decarboxylative trifluoromethylation of cinnamic acid derivatives. nih.govresearchgate.net This technique avoids the need for stoichiometric chemical oxidants by using an electric current to initiate the radical cascade. researchgate.net The reaction is typically carried out in an undivided cell with simple electrodes like carbon felt and platinum foil. researchgate.net The Langlois reagent (CF3SO2Na) is a commonly used source of the trifluoromethyl radical in these reactions. researchgate.netnih.gov

The process offers mild reaction conditions and can be applied to a variety of substituted cinnamic acids. The yield of the resulting β-(trifluoromethyl)styrene can be influenced by factors such as the solvent system, electrolyte, and the substituents on the cinnamic acid. researchgate.net

A representative electrochemical setup and reaction conditions are summarized in the table below.

SubstrateCF3 SourceElectrolyteSolventAnode/CathodeCurrentYield (%)Reference
4-Methoxycinnamic acidCF3SO2NaLiClO4DME/H2O (4:1)Carbon felt/Pt foil5 mA92 researchgate.net
4-Methylcinnamic acidCF3SO2NaLiClO4DME/H2O (4:1)Carbon felt/Pt foil5 mA88 researchgate.net
4-Bromocinnamic acidCF3SO2NaLiClO4DME/H2O (4:1)Carbon felt/Pt foil5 mA78 researchgate.net

Base-Promoted Reactions with Trifluoropropenes to Access β-Substituted-trifluoromethyl-ethenes

An alternative strategy for synthesizing the trifluoromethylated alkene moiety involves the use of trifluoropropene derivatives. Specifically, 2-chloro-3,3,3-trifluoropropene can react with various nucleophiles in the presence of a base to yield β-substituted-trifluoromethyl-ethenes. This method allows for the formation of a carbon-carbon or carbon-heteroatom bond at the β-position relative to the trifluoromethyl group.

For the synthesis of analogues of 2-Chloro-3-(trifluoromethyl)cinnamic acid, this could involve the reaction of an appropriate aryl nucleophile with 2-chloro-3,3,3-trifluoropropene. The reaction mechanism typically proceeds through a nucleophilic substitution pathway.

Aldol (B89426) Condensation with Trifluoromethylated Benzaldehydes

The Aldol condensation, and more specifically the Claisen-Schmidt or Perkin reactions, are classic methods for the synthesis of cinnamic acids. wikipedia.orgscribd.com To synthesize this compound using this approach, 2-chloro-3-(trifluoromethyl)benzaldehyde (B1586713) is a key starting material. scbt.comfishersci.comambeed.com

In the Perkin reaction, an aromatic aldehyde is condensed with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid. wikipedia.org For the synthesis of this compound, this would involve the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with acetic anhydride and sodium acetate.

Reaction Scheme: Image depicting the general Perkin reaction for the synthesis of this compound.

Alternatively, a Claisen-Schmidt condensation can be employed, where the aldehyde reacts with a ketone or an ester containing an α-hydrogen in the presence of a base. To obtain the desired cinnamic acid, the aldehyde can be reacted with malonic acid in the presence of a base like pyridine (B92270) (Doebner modification of the Knoevenagel condensation), followed by decarboxylation.

Heck Reaction Applications in Cinnamic Acid Derivative Synthesis

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. This reaction is widely used for the synthesis of substituted alkenes, including cinnamic acid derivatives.

To synthesize this compound via the Heck reaction, a suitable aryl halide precursor, such as 1-bromo-2-chloro-3-(trifluoromethyl)benzene or 1-iodo-2-chloro-3-(trifluoromethyl)benzene, would be coupled with acrylic acid or an acrylate (B77674) ester in the presence of a palladium catalyst and a base. The use of an acrylate ester would be followed by a hydrolysis step to yield the final cinnamic acid.

General Heck Reaction Scheme: Image depicting the general Heck reaction for the synthesis of an ester precursor to this compound.

The choice of palladium catalyst, ligands, base, and solvent are crucial for the success of the Heck reaction and can influence the yield and stereoselectivity of the product.

Horner-Wadsworth-Emmons (HWE) Reaction for Cinnamic Acid Derivatives

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, particularly with a strong preference for the (E)-isomer. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone.

For the synthesis of this compound, the HWE reaction would involve the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with a phosphonate reagent such as triethyl phosphonoacetate in the presence of a base. nrochemistry.comresearchgate.net This reaction initially yields the ethyl ester of the cinnamic acid, which can then be hydrolyzed to the desired carboxylic acid.

Horner-Wadsworth-Emmons Reaction Scheme: Image depicting the Horner-Wadsworth-Emmons reaction for the synthesis of the ethyl ester of this compound.

The HWE reaction is known for its high yields and excellent stereocontrol, making it a very reliable method for the synthesis of α,β-unsaturated esters. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Olefins

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing fluorinated olefins, these methods provide powerful tools for introducing fluorinated groups or constructing the olefinic backbone. mdpi.commdpi.com The versatility of palladium catalysis allows for the coupling of a wide range of substrates, including those containing fluorine, which can be challenging due to the unique electronic properties of the C-F bond. mdpi.comacs.org

Key strategies often involve the cross-coupling of vinyl or aryl halides with organometallic reagents. For instance, the Suzuki-Miyaura coupling can react arylboronic acids with vinyl halides, a potential route to cinnamic acid precursors. rsc.org Similarly, Hiyama cross-coupling utilizes organotrifluorosilanes with aryl and heteroaryl chlorides, offering another pathway for constructing the biaryl systems often found in complex analogues. nih.gov The development of specialized ligands, such as biaryl monophosphines, has been crucial in overcoming challenges like the difficult reductive elimination step in C-F bond formation.

Recent advancements have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. Palladium-catalyzed allylic C-H fluorination has been demonstrated, providing a direct route to allylic fluorides from simple olefins using a nucleophilic fluoride (B91410) source. ucla.edu While not a direct synthesis of the target cinnamic acid, this methodology highlights the capability of palladium catalysts to selectively form C-F bonds in complex environments. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity in these transformations. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Electrophile Nucleophile Catalyst/Ligand Key Feature
Hiyama Coupling Aryl/Heteroaryl Chlorides Aryltrifluorosilanes Pd(OAc)₂ / XPhos Forms biaryl compounds efficiently. nih.gov
Suzuki-Miyaura Coupling (Fluoroarene)Cr(CO)₃ Arylboronic Acids Pd(PPh₃)₄ Couples fluoroarenes under catalysis. rsc.org
C-O Coupling (Hetero)aryl Bromides Fluorinated Alcohols ᵗBuBrettPhos Pd G3 Synthesizes fluorinated alkyl aryl ethers. nih.gov
Allylic C-H Fluorination Olefins Et₃N·3HF Pd/Cr Cocatalyst Direct C-H to C-F conversion. ucla.edu

Copper-Catalyzed Decarboxylative Fluoroalkylation of α,β-Unsaturated Carboxylic Acids

Copper-catalyzed decarboxylative fluoroalkylation has emerged as a powerful method for the synthesis of vinyl-fluorinated compounds from readily available α,β-unsaturated carboxylic acids. cas.cnacs.org This transformation involves the removal of a carboxyl group (-COOH) and its replacement with a fluoroalkyl group (e.g., -CF₃ or -CF₂H), proceeding via a radical pathway. acs.orgnih.govacs.org This method is particularly relevant for the synthesis of analogues of this compound.

The reaction typically employs a copper catalyst, such as CuF₂·2H₂O, which facilitates both the generation of the fluoroalkyl radical and the subsequent decarboxylation. cas.cn Various fluoroalkylating agents can be used, including electrophilic reagents like Togni's reagent or radical precursors such as sodium trifluoromethanesulfinate (Langlois reagent). cas.cnacs.org The process has been shown to be effective for a wide range of substrates, including both alkyl- and aryl-substituted α,β-unsaturated carboxylic acids, often yielding the corresponding fluoroalkylated alkenes with high stereoselectivity. cas.cnnih.govacs.org

A proposed mechanism suggests that the reaction may proceed through a copper-catalyzed cleavage of the fluoroalkylating agent, coordination to the carboxylic acid, followed by an intramolecular reaction and decarboxylation to yield the thermodynamically stable E-alkene product. cas.cn The development of this methodology provides a direct and efficient route to vinyl trifluoromethyl and difluoromethyl compounds. acs.org

Iron-Catalyzed Decarboxylative Difluoromethylation of Cinnamic Acids

Parallel to copper-catalyzed methods, iron catalysis has been successfully applied to the decarboxylative difluoromethylation of cinnamic acids and their derivatives. acs.org This approach offers a cost-effective and environmentally benign alternative for synthesizing difluoromethylated alkenes. The reaction typically utilizes an iron salt as the catalyst and a suitable difluoromethylating agent, such as zinc difluoromethanesulfinate ((CF₂HSO₂)₂Zn), also known as the Baran reagent. acs.org

The reaction proceeds through a radical process, similar to the copper-catalyzed variant. acs.org This methodology has proven effective for various aryl-substituted acrylic acids. Furthermore, visible-light photoredox catalysis, often using organic dyes like Eosin Y, has enabled metal-free decarboxylative mono- and difluoromethylation of cinnamic acids under ambient conditions. nih.govfigshare.com This light-enabled approach demonstrates high functional group tolerance and can produce difluoromethylated styrenes stereoselectively. acs.orgtue.nl Research has shown that reaction conditions, such as the choice of solvent and base, can influence the yield and stereoselectivity (E/Z ratio) of the final product. tue.nl These iron-catalyzed and metal-free methods expand the toolkit for accessing fluoroalkylated cinnamic acid analogues. thieme-connect.de

Investigation of Precursors and Intermediate Compounds in Synthesis

Trifluoromethylated Benzonitriles and Benzoic Acids as Synthetic Building Blocks

Trifluoromethylated benzonitriles and benzoic acids are crucial building blocks in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals. ossila.comlookchem.cominnospk.comgoogle.com The presence of the trifluoromethyl (-CF₃) group significantly alters the electronic properties of the aromatic ring, enhancing metabolic stability and lipophilicity in the final products. innospk.com

Trifluoromethylated benzoic acids , such as 3-(trifluoromethyl)benzoic acid, serve as key intermediates. innospk.com Their carboxylic acid group provides a reactive handle for various transformations, including amidation and Friedel-Crafts acylation, allowing for their incorporation into larger molecular scaffolds. ossila.com These acids are typically synthesized through methods like the oxidation of trifluoromethyl-substituted toluenes. innospk.com

Trifluoromethylated benzonitriles , like 2-(trifluoromethyl)benzonitrile, are versatile precursors. lookchem.com The nitrile group can be hydrolyzed to a carboxylic acid or participate in other reactions. These compounds are often prepared from corresponding trifluoromethylated benzaldehydes or through cyanidation of aryl halides. google.comguidechem.com For example, 4-trifluoromethylbenzonitrile can be synthesized from 4-trifluoromethyl chlorobenzene (B131634) using potassium ferrocyanide in a palladium-catalyzed reaction. google.com These precursors are fundamental starting points for constructing the substituted aromatic core of molecules like this compound.

α-Bromohydrocinnamic Acid Derivatives as Key Intermediates

While direct search results on the specific role of α-bromohydrocinnamic acid derivatives as key intermediates for this compound were not available, their utility can be inferred from established synthetic principles. In the synthesis of cinnamic acids, α-halo derivatives are common intermediates. The synthesis typically involves two key steps: the introduction of a bromine atom at the α-position to the carboxylic acid and a subsequent elimination reaction.

The bromination can be achieved using standard reagents like N-bromosuccinimide (NBS) on a hydrocinnamic acid precursor. Following bromination, the resulting α-bromo derivative can undergo dehydrobromination upon treatment with a base. This elimination of HBr creates the α,β-double bond characteristic of the cinnamic acid structure. This two-step sequence is a classic and reliable method for converting a saturated carboxylic acid into its α,β-unsaturated counterpart, making α-bromohydrocinnamic acid derivatives logical and important intermediates in such synthetic pathways.

Utility of Specific Trifluoromethyl Sources in Synthesis

The introduction of the trifluoromethyl (-CF₃) group is a critical step in the synthesis of the target compound and its analogues. Several specialized reagents have been developed for this purpose, each with distinct reactivity profiles. nih.govresearchgate.net

Langlois Reagent (Sodium Trifluoromethanesulfinate, CF₃SO₂Na) : This reagent is an inexpensive, stable, and easy-to-handle solid that serves as a source of trifluoromethyl radicals (•CF₃) under oxidative conditions. nih.govwikipedia.orgccspublishing.org.cn It is widely used for the trifluoromethylation of electron-rich aromatic compounds and heterocycles. wikipedia.orgtcichemicals.comtcichemicals.com The reaction is typically initiated with an oxidant like tert-butyl hydroperoxide (TBHP), sometimes in the presence of a metal catalyst like copper. nih.govacs.org Its ability to generate •CF₃ makes it suitable for radical addition reactions to alkenes, which is a potential strategy for synthesizing trifluoromethylated cinnamic acid precursors. acs.org

Trifluoromethyltrimethylsilane (Ruppert-Prakash Reagent, TMSCF₃) : As one of the most common nucleophilic trifluoromethylating agents, TMSCF₃ is used to introduce the CF₃ group to electrophilic centers, particularly carbonyls and imines. sigmaaldrich.comacs.orgwikipedia.org The reaction is typically initiated by a fluoride source (e.g., TBAF) or another suitable nucleophilic catalyst, which generates a transient trifluoromethide anion ([CF₃]⁻). wikipedia.orgchemicalbook.com This reagent is highly effective for converting aldehydes and ketones into trifluoromethylated alcohols, which can then be further transformed. acs.orgresearchgate.net

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl) : This compound is another versatile reagent that can act as a source of trifluoromethyl radicals, similar to the Langlois reagent. nih.govwikipedia.org It is used for the trifluoromethylation of aromatic and heteroaromatic systems, often in reactions mediated by photoredox catalysts under mild conditions. wikipedia.orgsigmaaldrich.com Besides being a trifluoromethylating agent, it can also be used for sulfonation and chlorination reactions. sigmaaldrich.comchemicalbook.com

Table 2: Comparison of Common Trifluoromethylating Reagents

Reagent Name Common Name(s) Formula CF₃ Source Type Key Features
Sodium Trifluoromethanesulfinate Langlois Reagent CF₃SO₂Na Radical Stable, inexpensive solid; used with an oxidant. nih.govwikipedia.orgccspublishing.org.cn
Trifluoromethyltrimethylsilane Ruppert-Prakash Reagent CF₃Si(CH₃)₃ Nucleophilic Liquid reagent; requires a catalytic initiator. sigmaaldrich.comacs.orgwikipedia.org
Trifluoromethanesulfonyl Chloride Triflyl Chloride CF₃SO₂Cl Radical Liquid reagent; used in photoredox catalysis. wikipedia.orgsigmaaldrich.com

Academic Considerations of Synthetic Efficiency and Scalability

The Perkin reaction represents a classic and straightforward method for synthesizing cinnamic acid derivatives. numberanalytics.com This reaction typically involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride, facilitated by an alkali salt of the corresponding acid. numberanalytics.comnumberanalytics.com While effective, the traditional Perkin method has notable drawbacks for large-scale synthesis, including the potential for unwanted side-product formation and the need for high temperatures and long reaction times, sometimes ranging from 4 to 10 hours. jocpr.comscispace.com

To address these limitations, academic research has explored variations of the Perkin reaction to improve its efficiency. A significant advancement is the use of a nonenolizable anhydride, such as pivalic anhydride, as the condensation agent. nih.govresearchgate.net This modification broadens the scope of the reaction for more valuable or complex carboxylic acid components and improves atom economy by avoiding the need for a large excess of the carboxylate moiety, which is a crucial factor for scalability. nih.govresearchgate.net

Table 1: Comparison of Perkin Reaction Variations

Feature Conventional Perkin Reaction Modified Perkin Reaction
Condensation Agent Acetic Anhydride Pivalic Anhydride (nonenolizable)
Key Disadvantage Requires excess carboxylate; potential for side products. jocpr.com More efficient use of valuable carboxylic acids. nih.gov

| Scalability Implication | Lower atom economy; potentially complex purification. researchgate.net | Improved atom economy; broader substrate scope. nih.govresearchgate.net |

The Knoevenagel condensation is another cornerstone for the synthesis of cinnamic acids, involving the reaction of an aromatic aldehyde with an active methylene (B1212753) compound like malonic acid. rsc.orgnih.gov This method is highly versatile and has been the subject of extensive research to improve its green credentials and scalability. rsc.orgbepls.com The conventional Knoevenagel reaction often employs pyridine as a solvent and base, which is effective but raises significant environmental and safety concerns due to its toxicity. rsc.org

Consequently, a major focus in academia has been the development of alternative, more benign catalysts and reaction systems. Research has demonstrated that aliphatic tertiary amines, such as triethylamine (B128534) (TEA), can serve as effective surrogates for pyridine, affording comparable yields without the associated toxicity. rsc.org Other base catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) and Trizma have also been successfully employed, offering advantages such as mild reaction conditions, excellent yields, and short reaction times, which are all critical for efficient and scalable processes. researchgate.netresearchgate.net The use of DABCO, for instance, often allows for simple product isolation without the need for extensive purification like column chromatography, a significant bottleneck in large-scale production. researchgate.net

Further advancements in scalability and sustainability include the exploration of solvent-free reaction conditions and the use of reusable or biodegradable catalysts. mdpi.com For example, biogenic carbonates have been tested as heterogeneous catalysts in solvent-free Knoevenagel condensations, demonstrating good yields and operational simplicity. mdpi.com Moreover, the application of continuous flow chemistry has shown promise for producing cinnamic acid derivatives on a large scale. One study reported that the amidation of cinnamic acids could be scaled up to produce 100g of product with a 90% yield, highlighting a viable pathway for industrial-level production. nih.gov

Table 2: Catalyst Systems in Knoevenagel Condensation for Cinnamic Acid Synthesis

Catalyst System Key Advantages Considerations for Scalability
Pyridine / Piperidine Well-established, effective reaction. rsc.org Toxic and carcinogenic, leading to environmental and disposal issues. rsc.org
Triethylamine (TEA) A viable, less toxic surrogate for pyridine, providing comparable yields. rsc.org Improves the safety profile of the process.
DABCO Inexpensive, non-toxic, high yields, short reaction times, mild conditions. researchgate.net Simplifies purification, reducing production time and cost. researchgate.net

| Biogenic Carbonates | Allows for solvent-free conditions, minimal catalyst loading. mdpi.com | Enhances the green profile of the synthesis; catalyst sourcing is a factor. |

Chemical Reactivity and Derivatization Studies

Modifications of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides through well-established reactions.

Amidation: The synthesis of amides from 2-Chloro-3-(trifluoromethyl)cinnamic acid involves coupling the carboxylic acid with a primary or secondary amine. This transformation often requires the use of a coupling reagent to activate the carboxylic acid. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed. analis.com.my The reaction proceeds through an active O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. analis.com.my The efficiency of these reactions can be optimized by adjusting parameters such as the solvent, temperature, and reagent concentrations. analis.com.my Metal- and additive-free methods, such as reacting cinnamic acids with tetraalkylthiuram disulfides at elevated temperatures, also provide a direct pathway to cinnamides. researchgate.net

Reactions Involving the Olefinic Double Bond (e.g., Cycloaddition)

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to addition reactions, most notably [2+2] cycloadditions. These photochemical reactions are a direct method for constructing four-membered cyclobutane (B1203170) rings. bilkent.edu.tr The reactivity in these cycloadditions is heavily influenced by the electronic nature of the substituents on the aromatic ring. The trifluoromethyl group, being a strong electron-withdrawing group, can affect the energy of the molecular orbitals involved in the cycloaddition. nih.gov

The [3+2] cycloaddition of azomethine ylides is another powerful method for synthesizing five-membered N-heterocyclic compounds, such as pyrrolidines and pyrrolines. researchgate.netbohrium.com This reaction pathway could be applied to this compound derivatives (e.g., its esters) to generate complex trifluoromethyl-substituted heterocyclic structures. bohrium.com The reaction conditions, including the choice of solvent, can sometimes control the reaction pathway, leading to different cycloadducts, such as cyclopropanes or pyrazolines from the same starting materials. rsc.org

Stereochemical Control in Reaction Pathways and Product Formation

Solid-state [2+2] photodimerization reactions are often highly stereospecific. The fixed orientation of the reactant molecules in the crystal lattice predetermines the stereochemistry of the resulting cyclobutane product. bilkent.edu.tr Depending on the head-to-head or head-to-tail arrangement of the monomer units, different isomers of the dimer (e.g., α-truxillic or β-truxinic acids) can be formed as a single diastereomer. bilkent.edu.tr

To overcome the limitations imposed by the natural packing of a given cinnamic acid, template-directed synthesis can be employed. bilkent.edu.trthieme-connect.com By covalently attaching two cinnamic acid molecules to a template, such as 1,8-dihydroxynaphthalene, their reactive double bonds can be forced into the correct proximity and orientation for photodimerization, leading to the formation of specific, single-diastereomer products in high yields. bilkent.edu.trthieme-connect.com This approach provides excellent stereochemical control and can even be used for heterodimerization reactions between two different cinnamic acids. bilkent.edu.tr

In other reaction types, such as the reduction of related 2-chromanols derived from cinnamic acids, stereochemical control can be achieved by selecting a reducing agent of a specific size. nih.gov A kinetic model based on hydride delivery to different conformations of an intermediate oxocarbenium ion can predict the stereochemical outcome. nih.gov

Derivatization to Form Conjugates and Hybrid Molecules

The cinnamic acid scaffold serves as a building block for the creation of more complex molecular architectures, including conjugates and hybrid materials. By modifying the carboxylic acid, olefin, or aromatic ring, a diverse range of derivatives can be accessed. For instance, cinnamic acid derivatives can be incorporated into larger systems to create molecules with specific functions.

A strategy for creating hybrid materials involves the insertion of functionalized cinnamic acids into inorganic host networks. For example, p-sulfocinnamic acid has been incorporated into an iron-aqua complex, demonstrating a proof-of-concept for hybrid material design where the organic component's photoreactivity could be modulated by the inorganic host. acs.org Furthermore, derivatization of the carboxylic acid to form N-trifluoromethyl amides represents a pathway to novel conjugates, expanding the chemical space and potential applications of these compounds. nih.gov

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

While specific experimental NMR data for 2-Chloro-3-(trifluoromethyl)cinnamic acid is not detailed in the available literature, its spectral characteristics can be predicted based on the analysis of unsubstituted trans-cinnamic acid and its substituted derivatives. hmdb.cahmdb.carsc.org The presence of a chlorine atom at the C2 position and a trifluoromethyl (CF3) group at the C3 position on the phenyl ring introduces significant electronic effects that influence the chemical shifts of nearby protons and carbons.

Both the chloro and trifluoromethyl groups are strongly electron-withdrawing. This would cause the aromatic protons and carbons to be deshielded, shifting their signals to a higher frequency (downfield) compared to unsubstituted cinnamic acid. The vinylic protons of the acrylic acid side chain would also be affected, with the β-proton typically appearing further downfield than the α-proton. rsc.org The carbon of the trifluoromethyl group is expected to appear as a quartet in the 13C NMR spectrum due to coupling with the three fluorine atoms.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Substituted Cinnamic Acids

Carbon Atomtrans-Cinnamic acid hmdb.catrans-4-Chlorocinnamic acid rsc.orgtrans-4-(Trifluoromethyl)cinnamic acid rsc.orgExpected Influence for this compound
C=O~172.7167.6167.9Significant deshielding due to proximity to electron-withdrawing groups.
α-Carbon (vinylic)~117.4120.2122.8Downfield shift.
β-Carbon (vinylic)~147.1142.6142.6Downfield shift.
Aromatic Carbons~128.4-133.8~129.0-142.6~126.2-142.6Complex splitting and downfield shifts, with C2 and C3 showing the largest effect.
CF₃N/AN/A~124 (quartet)Expected to be a quartet in a similar region.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is essential for identifying the functional groups and bonding arrangements within a molecule. For this compound, the IR and Raman spectra would be dominated by characteristic vibrations of the carboxylic acid, the alkene, and the substituted phenyl ring. Data from related compounds, such as 3-chloro-trans-cinnamic acid, provides a reliable basis for assigning these vibrational modes. rsc.org

Key expected vibrational frequencies include:

O-H Stretch: A broad band typical for the hydroxyl group of the carboxylic acid dimer, resulting from hydrogen bonding.

C=O Stretch: A strong, sharp band for the carbonyl group, typically found around 1690 cm⁻¹. rsc.org

C=C Stretches: Bands corresponding to the aliphatic double bond and the aromatic ring. rsc.org

C-F Stretches: Strong absorptions associated with the trifluoromethyl group.

C-Cl Stretch: A band in the fingerprint region corresponding to the carbon-chlorine bond.

Table 2: Representative Vibrational Frequencies (cm⁻¹) for 3-chloro-trans-cinnamic acid rsc.org

Vibrational ModeInfrared (IR) Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Carbonyl (C=O) Stretch1692 (strong)-
Aliphatic (C=C) Stretch1629 (strong)1649 (strong)
Aromatic (C=C) Stretch15661601
Ring Breathing-1002
Ring Deformation796, 783-

Detailed assignment of vibrational frequencies involves correlating observed spectral bands with specific atomic motions (normal modes), often aided by computational methods like Density Functional Theory (DFT). scielo.org.mxnih.gov For this compound, the vibrational modes would be complex due to the coupling of vibrations between the phenyl ring and its substituents. The C=O stretching mode of the carboxylic acid is typically a high-intensity band with a high potential energy distribution (PED), indicating it is a relatively pure vibration. scielo.org.mx In contrast, modes in the fingerprint region (below 1500 cm⁻¹) arise from coupled C-C, C-H, C-O, C-Cl, and C-F bending and stretching motions, making definitive assignments challenging without computational support. rsc.org

Modern process chemistry frequently employs in situ spectroscopic techniques, such as FTIR and Raman, for real-time monitoring of chemical reactions. spectroscopyonline.commt.com This approach provides critical kinetic and mechanistic data without the need for sample extraction. rsc.org For cinnamic acid derivatives, these methods are particularly useful for tracking reactions like the [2+2] photodimerization upon UV irradiation. rsc.org By monitoring the disappearance of the aliphatic C=C stretching band and the appearance of new bands corresponding to the cyclobutane (B1203170) ring of the product, the reaction progress can be followed. rsc.org Although no specific in situ studies on this compound were found, this methodology is directly applicable for studying its reactivity.

X-ray Crystallography for Solid-State Structure Determination

Cinnamic acid and its derivatives are well-known for exhibiting polymorphism, a phenomenon where a compound can crystallize into multiple different crystal structures (polymorphs). researchgate.netacs.org These polymorphs (often labeled α, β, and γ) can have different physical properties and reactivity. For instance, the packing arrangement dictates the distance and orientation between the double bonds of adjacent molecules, which is a critical factor for solid-state [2+2] photodimerization. researchgate.net The presence and position of substituents like chlorine and trifluoromethyl groups strongly influence intermolecular interactions, leading to different packing motifs and potentially new polymorphic forms. researchgate.netacs.org Studies on 3-fluoro-trans-cinnamic acid have shown it can form two distinct β-type polymorphs, one of which converts to the other upon heating. researchgate.netacs.org

The crystal packing of this compound would be primarily dictated by a network of intermolecular interactions.

Hydrogen Bonding: The most significant interaction in virtually all crystalline cinnamic acids is the strong O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules. nih.govcore.ac.uk This typically results in the formation of a centrosymmetric dimer, which then acts as the fundamental building block for the larger crystal lattice. core.ac.uk Weaker C-H···O hydrogen bonds involving aromatic or vinylic C-H groups and the carbonyl oxygen also play a role in stabilizing the crystal structure. nih.gov

Halogen Bonding and Fluorine Interactions: The presence of both chlorine and a trifluoromethyl group introduces the possibility of other specific interactions. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophile, could influence the crystal packing. Furthermore, the highly electronegative fluorine atoms of the CF₃ group can participate in various weak interactions, including C-H···F hydrogen bonds and F···F contacts, which can be crucial in directing the supramolecular assembly of fluorinated molecules. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In the analysis of this compound, mass spectrometry provides crucial data for confirming its identity and characterizing its chemical structure.

The molecular formula of this compound is C₁₀H₆ClF₃O₂, which gives it a calculated molecular weight of approximately 250.60 g/mol . bldpharm.com Mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) that corresponds to this mass.

While specific, detailed experimental mass spectra for this compound are not widely available in the public domain, the fragmentation pattern can be predicted based on the known fragmentation of similar cinnamic acid derivatives and general principles of mass spectrometry. nih.govnist.govlibretexts.org The primary fragmentation of carboxylic acids often involves the loss of the carboxyl group or parts of it. libretexts.org

For this compound, the mass spectrum would likely be characterized by a prominent molecular ion peak. Due to the presence of a chlorine atom, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is also expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Key fragmentation pathways for cinnamic acid and its derivatives often involve the cleavage of bonds adjacent to the carboxyl group and fragmentation of the side chain. researchgate.netchemicalbook.com For instance, the fragmentation of trans-cinnamic acid shows losses of CO₂ and C₂H₂. researchgate.net Similarly, m-(trifluoromethyl)cinnamic acid displays significant fragments corresponding to the loss of various parts of the molecule. nih.gov

Based on these precedents, the fragmentation of this compound is anticipated to involve the following key steps:

Loss of the hydroxyl radical (-OH): This would result in a fragment ion at [M-17]⁺.

Loss of the carboxyl group (-COOH): This would lead to a significant fragment at [M-45]⁺.

Decarboxylation (-CO₂): The loss of a carbon dioxide molecule would produce a fragment at [M-44]⁺.

The interactive data table below summarizes the expected key ions in the mass spectrum of this compound.

Ionm/z (mass/charge ratio)Description
[M]⁺~250Molecular Ion
[M+2]⁺~252Isotopic peak due to ³⁷Cl
[M-OH]⁺~233Loss of a hydroxyl radical
[M-CO₂]⁺~206Loss of carbon dioxide
[M-COOH]⁺~205Loss of the carboxyl group

Further fragmentation of the resulting ions would provide more detailed structural information. The stability of the aromatic ring suggests that many of the resulting fragments will retain the chloro- and trifluoromethyl-substituted phenyl group.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP Methodologies)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. niscpr.res.in The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a specific and popular implementation of DFT that combines theoretical rigor with computational efficiency. semanticscholar.orgrsc.org It is frequently paired with basis sets like 6-311++G(d,p) to provide a robust description of molecular systems, making it well-suited for analyzing organic molecules such as 2-Chloro-3-(trifluoromethyl)cinnamic acid. niscpr.res.in

Geometry optimization is a computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.org.mx For a flexible molecule like this compound, this process is crucial for identifying its preferred shape.

Conformational analysis involves exploring the different spatial orientations (conformers) that arise from rotation around single bonds. In cinnamic acid derivatives, key rotations occur around the Cα-Cβ single bond and the C-C bond connecting the phenyl ring to the acrylic acid side chain. scielo.org.mx This analysis can identify various stable conformers, such as s-cis and s-trans isomers, and calculate their relative energies to determine which is more prevalent. scielo.org.mx For this compound, computational scans of the potential energy surface as a function of specific dihedral angles would reveal the lowest-energy conformer, taking into account steric and electronic interactions between the chloro, trifluoromethyl, and carboxylic acid groups.

Table 1: Illustrative Relative Energies of Potential Conformers for this compound This table presents hypothetical data to illustrate the output of a typical conformational analysis.

ConformerDihedral Angle (C1-C2-Cα-Cβ)Relative Energy (kJ/mol)
Conformer A (s-cis)5.8
Conformer B (s-trans)180°0.0
Conformer C (gauche)60°12.3

Frontier Molecular Orbital (FMO) theory is a powerful model for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgucsb.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. taylorandfrancis.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. rsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical stability and reactivity. taylorandfrancis.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of the chloro and trifluoromethyl groups would be expected to lower the energies of both the HOMO and LUMO. Analysis of the spatial distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Orbital Energies (Illustrative Example) This table presents hypothetical data based on a DFT/B3LYP calculation for illustrative purposes.

ParameterEnergy (eV)
HOMO Energy (EHOMO)-7.25
LUMO Energy (ELUMO)-1.89
HOMO-LUMO Gap (ΔE)5.36

Computational chemistry allows for the prediction of the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. niscpr.res.in Following geometry optimization, a frequency calculation confirms that the structure is a true minimum (no imaginary frequencies) and provides a theoretical vibrational spectrum.

To accurately assign these calculated frequencies to specific types of molecular motion (e.g., stretching, bending, or torsion), a Potential Energy Distribution (PED) analysis is performed. researchgate.net PED analysis quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. For this compound, this would allow for the unambiguous assignment of vibrations associated with the C=O and O-H of the carboxylic acid, the C-Cl bond, and the symmetric and asymmetric stretches of the CF₃ group.

Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts for various nuclei, including ¹H, ¹³C, and ¹⁹F. nih.govnanobioletters.com This is accomplished by calculating the magnetic shielding tensor for each nucleus within the optimized molecular geometry. The predicted spectrum can then be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, computational ¹⁹F NMR is particularly valuable. dovepress.com The chemical shift of the trifluoromethyl group is highly sensitive to its electronic environment, and calculations can provide insight into how the chloro substituent and the cinnamic acid framework influence its resonance. dovepress.com

From the results of vibrational frequency calculations, it is possible to compute key thermodynamic parameters using statistical mechanics. nanobioletters.com These parameters include the zero-point vibrational energy (ZPVE), thermal energy, enthalpy (H), entropy (S), and Gibbs free energy (G). These values can be calculated at various temperatures, providing a comprehensive thermodynamic profile of the molecule. Such data are essential for predicting the stability of different conformers and for understanding the thermodynamics of chemical reactions involving the compound.

Mechanistic Studies of Reaction Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and determine the activation energies that govern reaction rates.

For derivatives of cinnamic acid, several reaction pathways are of interest. For example, studies on related compounds have explored the hydroarylation of the carbon-carbon double bond under superelectrophilic conditions, a reaction that proceeds through highly reactive dicationic intermediates. researchgate.net Computational modeling using DFT can characterize the structure and stability of these intermediates and calculate the energy barriers for their formation and subsequent reaction, thus elucidating the reaction mechanism. researchgate.net Another relevant reaction is the decarboxylative trifluoromethylation of cinnamic acids, where computational studies can shed light on the radical-based mechanism and the factors influencing product yields. nih.gov For this compound, mechanistic studies could computationally explore electrophilic additions to the alkene, nucleophilic aromatic substitution, or reactions at the carboxylic acid group, providing a detailed, atomistic understanding of its chemical behavior.

Elucidation of Electrochemical Reaction Mechanisms

Computational studies have been instrumental in unraveling the intricacies of the electrochemical reactions involving cinnamic acid derivatives. One notable area of investigation is the electrochemical decarboxylative trifluoromethylation, a process that introduces a trifluoromethyl (CF3) group into the molecule. niscpr.res.in

A combined experimental and computational study on the electrochemical decarboxylative trifluoromethylation of cinnamic acids has provided significant insights into the reaction mechanism. niscpr.res.in While the specific compound this compound was not the direct subject, the study of various cinnamic acid derivatives allows for a general understanding of the process. The research revisited this electrochemical reaction to optimize conditions and reduce the reliance on additives. niscpr.res.in

The proposed mechanism for this type of reaction involves the anodic oxidation of a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF3SO2Na), to generate a trifluoromethyl radical (•CF3). nih.gov This radical then adds to the double bond of the cinnamic acid derivative. Subsequent decarboxylation leads to the formation of the trifluoromethylated styrene (B11656) product. nih.gov

Cyclic voltammetry experiments on related compounds have shown that the oxidation of the trifluoromethyl source occurs at a lower potential than the cinnamic acid derivative, supporting the proposed radical-based pathway. nih.gov

Investigation of Radical and Electrophilic Pathways in Trifluoromethylation Reactions

The introduction of a trifluoromethyl group onto a molecule can proceed through various pathways, including radical and electrophilic mechanisms. Computational investigations play a crucial role in distinguishing between these pathways and understanding their nuances.

In the context of the electrochemical decarboxylative trifluoromethylation of cinnamic acids, computational studies have supported a radical-based mechanism. nih.gov The process is initiated by the formation of a trifluoromethyl radical, which is a highly reactive species. nih.gov This radical then participates in the subsequent steps of the reaction. The use of reagents like the Langlois reagent (sodium trifluoromethanesulfinate) is a common method for generating trifluoromethyl radicals in these transformations. niscpr.res.in

The investigation of these pathways is not limited to electrochemical methods. A broader understanding of trifluoromethylation reactions highlights the versatility of radical and electrophilic strategies in synthesizing organofluorine compounds. nih.gov

Insights into Regio-, Chemo-, and Stereoselectivity

Computational chemistry provides valuable insights into the selectivity of chemical reactions, including regio-, chemo-, and stereoselectivity. In the case of reactions involving this compound and related compounds, understanding these selectivities is crucial for controlling the reaction outcome and synthesizing desired products.

For the electrochemical decarboxylative trifluoromethylation of cinnamic acids, computational investigations have been employed to understand how the substituents on the aromatic ring influence the product yields. niscpr.res.in This provides insight into the regioselectivity of the reaction. The electronic properties of the aryl terminal groups can affect the stability of intermediates and transition states, thereby dictating the preferred reaction pathway and the distribution of products. niscpr.res.in

Furthermore, studies on the electrochemical decarboxylative trifluoromethylation of α,β-unsaturated carboxylic acids have demonstrated high stereoselectivity, yielding products with specific geometric configurations. nih.gov While not specifically focused on this compound, these findings suggest that the stereochemical outcome of such reactions is a key aspect that can be rationalized and predicted through computational analysis.

Molecular Dynamics (MD) Simulations in Chemical Systems

MD simulations can be employed to investigate the conformational dynamics of molecules, their interactions with solvents, and their behavior in complex environments such as biological systems. For instance, MD simulations have been used to refine the results of molecular docking studies by providing a dynamic picture of the ligand-receptor complex, which can lead to better estimations of binding free energy. In studies of other cinnamic acid derivatives, MD simulations have been used to assess the stability of docked poses of these compounds within the active sites of proteins.

Molecular Docking Studies for Potential Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme.

While specific molecular docking studies for this compound are not extensively documented, research on structurally related compounds provides valuable insights into the potential applications of this approach. For example, a study on trans-4-(trifluoromethyl)cinnamic acid utilized molecular docking to investigate its interaction with histone deacetylase inhibitor (HDAC8), revealing a significant binding energy. nih.gov

The general procedure for molecular docking involves preparing the three-dimensional structures of both the ligand (e.g., a cinnamic acid derivative) and the target protein. researchgate.net Computational software is then used to explore various possible binding poses of the ligand within the active site of the protein, and scoring functions are employed to estimate the binding affinity for each pose. researchgate.net These studies can help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. niscpr.res.in

The following table summarizes the findings from a molecular docking study of a related compound, trans-4-(trifluoromethyl)cinnamic acid, with a specific biological target.

CompoundTarget ProteinBinding Energy (kcal/mol)
trans-4-(trifluoromethyl)cinnamic acidHistone deacetylase inhibitor (HDAC8)-6.10

This data is for a structurally related compound and is presented for illustrative purposes. nih.gov

Biological Activity Research in Vitro and Mechanistic Focus

Structure-Activity Relationship (SAR) Studies of 2-Chloro-3-(trifluoromethyl)cinnamic Acid and Related Derivatives

The biological efficacy of cinnamic acid derivatives is significantly influenced by the nature, position, and number of substituents on the phenyl ring. nih.gov Modifications to the phenyl ring, as well as the alkene and carboxylic acid functional groups, can alter the compound's biological activity. nih.gov Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups, such as halogens and trifluoromethyl groups, often play a crucial role in enhancing the therapeutic potential of these compounds. nih.govmdpi.com

The trifluoromethyl (CF3) group is a highly lipophilic and electron-withdrawing functional group that can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. mdpi.comresearchgate.net Its presence on an aromatic ring can influence the electronic properties of the entire molecule. nih.gov Studies on various aryl-urea derivatives have shown that the inclusion of a trifluoromethyl group at specific positions can increase anticancer properties. nih.gov For instance, the presence of the CF3 group can enhance lipophilicity, which may facilitate better penetration through biological membranes. mdpi.com This increased stability and lipophilicity are critical factors in transforming a compound into a viable drug candidate. mdpi.com In the context of cinnamic acid derivatives, the strategic placement of the trifluoromethyl group is a key aspect of designing molecules with potent biological activity.

In Vitro Inhibitory Activities (Non-Clinical Context)

Cinnamic acid and its derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. mdpi.commdpi.com The antiproliferative activity is often linked to the specific substitution patterns on the cinnamic acid scaffold. mdpi.com

Several studies have evaluated the in vitro anticancer effects of various cinnamic acid derivatives against human cancer cell lines, including MCF-7 (breast), HeLa (cervical), A549 (lung), and Bel7402 (liver). mdpi.com For example, certain substituted cinnamic acyl sulfonamide derivatives have shown potent antiproliferative activity against MCF-7 cells. mdpi.com One such derivative, compound 56a , which features a benzdioxan group on one ring but no substitution on the other, displayed an IC50 value of 0.17 µg/mL against MCF-7 cells. mdpi.com This suggests that the presence of substituents on the second phenyl ring can decrease antiproliferative activity in this particular series. mdpi.com

Similarly, 6-Cinnamoyl-4-arylaminothienopyrimidines have been found to be highly effective against A549 and HeLa cell lines. mdpi.com Specifically, compound 59e showed potent antiproliferative activity with IC50 values of 0.04 µM and 0.004 µM against A549 and HeLa cells, respectively. mdpi.com Another derivative, 59g , had an IC50 of 0.033 µM against HeLa cells. mdpi.com The cytotoxic activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives has also been assessed, with compounds showing IC50 values ranging from 8.49 to 62.84 µg/mL on HeLa cells and 11.20 to 93.46 µg/mL on MCF-7 cells. mdpi.com

The data below summarizes the anticancer activity of select cinnamic acid derivatives against various cancer cell lines.

CompoundCell LineActivity (IC50)Reference
Compound 56a (Cinnamic Acyl Sulfonamide Derivative)MCF-7 (Breast)0.17 µg/mL mdpi.com
Compound 59e (6-Cinnamoyl-4-arylaminothienopyrimidine)A549 (Lung)0.04 µM mdpi.com
Compound 59e (6-Cinnamoyl-4-arylaminothienopyrimidine)HeLa (Cervical)0.004 µM mdpi.com
Compound 59g (6-Cinnamoyl-4-arylaminothienopyrimidine)HeLa (Cervical)0.033 µM mdpi.com
Compound 16d (N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide)HeLa (Cervical)<10 µg/mL mdpi.com
Compound 16c (N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide)MCF-7 (Breast)<11.20 µg/mL mdpi.com

The therapeutic potential of cinnamic acid derivatives extends to antiviral applications. Research has demonstrated that certain synthetic cinnamic pseudopeptides and esters can inhibit the replication of human coronaviruses (hCoVs), including Human Coronavirus 229E (hCoV-229E), an alphacoronavirus, and hCoV-OC43, a betacoronavirus. rsc.orgresearchgate.net

In one study, a carbamate derivative of a cinnamic ester, compound 12 , was identified as a potent and selective inhibitor of hCoV-229E replication, exhibiting a concentration-dependent inhibition with an EC50 value in the low micromolar range (5.27 ± 0.25 µM). rsc.orgresearchgate.netrsc.org The antiviral activity was not due to cytotoxicity, as the compound's 50% cytotoxic concentration (CC50) was greater than 400 µM. rsc.org This suggests that the cinnamic framework could be a viable scaffold for developing new inhibitors of viral cysteine proteases, which are essential for viral replication. researchgate.netrsc.org The study highlights the potential of such derivatives to act as inhibitors against human alpha coronaviruses. rsc.orgresearchgate.net

CompoundVirusActivity (EC50)Cytotoxicity (CC50)Reference
Carbamate Derivative 12hCoV-229E5.27 ± 0.25 µM>400 µM rsc.orgresearchgate.net
Indole-based Amide 17hCoV-OC439.14 ± 0.70 µM44.83 ± 0.76 µM rsc.org
Indole-based Amide 18hCoV-OC4310.1 ± 0.17 µM64.3 ± 4.19 µM rsc.org

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating immune and inflammatory responses. glpbio.com The NF-κB signaling pathway can be activated by various stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1, leading to the expression of genes involved in inflammation. nih.gov Cinnamic acid and its derivatives have demonstrated anti-inflammatory properties, partly through their ability to modulate the NF-κB pathway. mdpi.comnih.gov

For instance, cinnamic aldehyde, a related compound, has been shown to significantly inhibit the expression of pro-inflammatory cytokines, including IL-1β and IL-6, in lipopolysaccharide (LPS)-induced chondrocytes. nih.gov Mechanistic studies revealed that this effect was achieved by suppressing the LPS-stimulated activation of NF-κB. nih.gov Specifically, pretreatment with cinnamic aldehyde decreased the expression level of the p65 subunit of NF-κB. nih.gov Other derivatives, such as 3,4,5-trihydroxycinnamic acid, have also shown anti-inflammatory activity by inhibiting the activation of NF-κB in stimulated human keratinocyte cells. researchgate.net The ability of these compounds to interfere with the NF-κB signaling cascade underscores their potential as anti-inflammatory agents. nih.govnih.gov

Antioxidant Activity Assessment (e.g., DPPH Assay)

The antioxidant potential of chemical compounds is frequently evaluated by their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method used for this purpose. In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically mdpi.com.

Cinnamic acid and its derivatives are known to terminate radical chain reactions by donating electrons that react with free radicals to form stable products nih.gov. The antioxidant capacity of cinnamic acid derivatives is often linked to the substitution pattern on the phenyl ring nih.gov. While specific DPPH assay results for this compound are not extensively detailed in the available literature, studies on related compounds provide valuable insights. For instance, various N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have been synthesized and evaluated for their antiradical properties, with some showing notable antioxidant activity nih.gov. The mechanism of interaction involves the transfer of a hydrogen atom from the antioxidant molecule to the DPPH radical, which neutralizes it mdpi.com. The evaluation of novel esters derived from p-hydroxycinnamic acids has also been performed using the DPPH assay to determine their radical scavenging activity mdpi.com.

Enzyme Inhibition Studies

The strategic placement of chloro and trifluoromethyl groups on the cinnamic acid scaffold can significantly influence its ability to interact with and inhibit various enzymes.

Lipoxygenase: Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Consequently, inhibitors of these enzymes are of therapeutic interest. While specific studies on this compound are limited, the broader class of cinnamic acid derivatives has been investigated for lipoxygenase inhibition.

Dehydrogenases: Research has indicated that derivatives of cinnamic acid can act as inhibitors of dehydrogenase enzymes. For example, 3-(Trifluoromethyl)cinnamic acid has been identified as an inhibitor of dehydrogenases.

Amide Hydrolase: Fatty Acid Amide Hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids like anandamide nih.gov. Its inhibition is a therapeutic strategy for managing pain and inflammation rsc.org. Studies have shown that 3-(Trifluoromethyl)cinnamic acid can act as an inhibitor of amide hydrolase. The development of trifluoromethyl ketone inhibitors of FAAH has been a significant area of research, highlighting the importance of the trifluoromethyl group in achieving potent inhibition nih.gov.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary target in the management of Alzheimer's disease. Numerous studies have demonstrated that cinnamic acid derivatives can be potent cholinesterase inhibitors mdpi.com. The presence and position of halogen substituents on the cinnamic acid ring play a crucial role in both the potency and selectivity of inhibition nih.gov. For example, studies on fluorine- or chlorine-substituted cinnamic acid derivatives have shown that para-substituted compounds tend to be potent against AChE, while ortho-substituted analogs can show selectivity for BChE nih.gov. A hybrid molecule containing a 2-chlorophenyl acrylamide moiety, (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide, was identified as a potent BChE inhibitor with an IC50 value of 1.95 µM nih.gov.

Below is a table summarizing the cholinesterase inhibitory activity of selected cinnamic acid derivatives, illustrating the impact of different substitution patterns.

CompoundTarget EnzymeInhibitory Activity (IC50)
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamideBChE1.95 µM
(E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamideAChE11.51 µM
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE46.18 µM
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE32.46 µM

Antimicrobial Activity

The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Cinnamic acid derivatives, particularly those containing trifluoromethyl groups, have shown promising activity against various bacteria.

Staphylococcus aureus and MRSA: Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital-acquired infections. Several studies have reported the potent antistaphylococcal activity of trifluoromethyl-substituted cinnamic acid derivatives. For example, N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives were found to be active against Staphylococcus species with Minimum Inhibitory Concentrations (MICs) as low as 1–4 µg/mL nih.gov. These compounds have also been shown to effectively inhibit the formation of biofilms, which are crucial for bacterial persistence and resistance nih.govresearchgate.net.

The table below presents the MIC values for selected cinnamamide derivatives against S. aureus.

Compound ClassBacterial StrainActivity (MIC)
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamidesStaphylococcus spp.1–4 µg/mL
Carvacrol (for comparison)MSSA128.0–203.2 µg/mL
Carvacrol (for comparison)MRSA362.0–1024.0 µg/mL

Mycobacterium tuberculosis: Tuberculosis remains a global health threat, exacerbated by the emergence of multidrug-resistant strains nih.gov. Fluorinated compounds, including those with trifluoromethyl groups, have been a focus of research for new anti-TB drugs benthamscience.com. Studies have shown that cinnamic acid derivatives can exhibit significant antimycobacterial activity. For instance, cis-cinnamic acid was found to be approximately 120-fold more active against a multidrug-resistant strain of M. tuberculosis than its trans-isomer nih.gov. The presence of a trifluoromethyl group is often associated with enhanced biological activity in various therapeutic agents, suggesting its potential importance in designing new antitubercular compounds benthamscience.com.

Phytotoxic/Herbicidal Activity

Certain cinnamic acid derivatives have demonstrated phytotoxic properties, indicating their potential use as natural herbicides.

Activity against Cuscuta campestris: Cuscuta campestris (field dodder) is a parasitic weed that causes significant damage to a wide range of crops nih.govmdpi.com. Research into natural compounds for parasitic weed control has identified trans-cinnamic acid and its analogs as promising candidates nih.gov. A structure-activity relationship study revealed that the growth inhibition of C. campestris seedlings was enhanced by specific substitutions on the cinnamic acid ring. Notably, both trans-3-chlorocinnamic acid and trans-4-(trifluoromethyl)cinnamic acid showed greater inhibitory activity than the parent trans-cinnamic acid, highlighting the positive contribution of both chloro and trifluoromethyl substituents to its herbicidal effect nih.govdntb.gov.uasciprofiles.comresearchgate.net.

The following table summarizes the growth inhibition of C. campestris by different cinnamic acid derivatives at a concentration of 1 mM.

CompoundC. campestris Growth Inhibition (%) at 1 mM
trans-Cinnamic acid38.9 ± 4.3
trans-3-Chlorocinnamic acidSignificantly higher than trans-Cinnamic acid
trans-4-(Trifluoromethyl)cinnamic acidSignificantly higher than trans-Cinnamic acid

Mechanistic Insights into Molecular Biological Interactions

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design. Computational methods like molecular docking are widely used to predict the binding modes of ligands within the active sites of enzymes nih.gove-nps.or.kr.

Characterization of Binding to Enzyme Active Sites

Molecular docking studies on various cinnamic acid derivatives have provided valuable insights into their mechanisms of action. These studies help to elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-enzyme complex analis.com.myumsha.ac.ir.

For instance, docking studies of cholinesterase inhibitors have shown that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, often resulting in a mixed-type inhibition nih.gov. The aromatic rings of the cinnamic acid derivatives typically engage in hydrophobic interactions with residues in the enzyme's active site e-nps.or.kr. In the context of antimicrobial activity, molecular docking simulations have suggested that cinnamide derivatives may target enzymes like histone deacetylases in fungi and fatty acid biosynthesis enzymes (FabH) in bacteria nih.gov. These computational models predict favorable binding energies and identify key amino acid residues involved in the interaction, providing a molecular basis for the observed biological activity nih.govnih.gov.

Patent Landscape and Academic Implications

Role of 2-Chloro-3-(trifluoromethyl)cinnamic Acid in Patented Synthetic Pathways

While specific patents detailing the synthesis of this compound are not prevalent in the public domain, the patent literature for structurally similar compounds, such as m-trifluoromethyl cinnamic acid, provides valuable insights into potential synthetic strategies. These patented methods highlight the industrial importance of trifluoromethylated cinnamic acids as key intermediates in the synthesis of pharmaceuticals.

A common approach described in the patent literature for the synthesis of m-trifluoromethyl cinnamic acid involves the aldol (B89426) condensation of m-trifluoromethylbenzaldehyde with acetaldehyde (B116499) in the presence of a base catalyst. One patented method discloses the use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (B128534), or diisopropylethylamine to achieve high yields and purity, making the process suitable for large-scale industrial production. hovione.com This synthetic route is noted for being short, with gentle reaction conditions and simple operation. hovione.com

Another patented process for a related compound, m-trifluoromethyl cinnamaldehyde, which can be a precursor to the corresponding cinnamic acid, also utilizes an aldol condensation reaction between m-trifluoromethylbenzaldehyde and acetaldehyde. google.com These patents underscore the role of trifluoromethylated benzaldehydes as crucial starting materials. The resulting trifluoromethylated cinnamic acid derivatives are important intermediates for active pharmaceutical ingredients. For instance, m-trifluoromethyl cinnamic acid is a key intermediate in the synthesis of Cinacalcet hydrochloride, a calcimimetic agent. google.com

The synthetic routes for these analogs often focus on efficiency, yield, and purity to meet the stringent requirements of the pharmaceutical industry. The choice of catalysts and solvents is optimized to ensure the economic viability of the process on an industrial scale.

Table 1: Patented Synthetic Approaches for Related Trifluoromethylated Cinnamic Acids

Starting Material Reagents and Conditions Product Patent Reference
m-Trifluoromethylbenzaldehyde Acetaldehyde, Base Catalyst (e.g., DBU) m-Trifluoromethyl cinnamic acid CN106748695A hovione.com
m-Trifluoromethylbenzaldehyde Acetaldehyde, Alkaline Catalyst m-Trifluoromethyl cinnamaldehyde CN106748695B google.com

Academic Relevance of Related Trifluoromethylated Benzoic Acids as Pharmaceutical Intermediates in Patent Literature

The academic and patent literature is rich with examples of trifluoromethylated benzoic acids serving as indispensable building blocks in the synthesis of a wide array of pharmaceutical compounds. The trifluoromethyl group is a bioisostere for a chlorine atom and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com These properties make trifluoromethylated benzoic acids highly sought-after intermediates in drug discovery and development.

For example, 3,5-bis(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders. google.com Similarly, other halogenated and trifluoromethylated benzoic acids, such as 3-chloro-2-fluoro-5-trifluoromethyl benzoic acid, are described as versatile intermediates for the preparation of active pharmaceutical and agrochemical agents. justia.com

The introduction of a trifluoromethyl group to a benzoic acid scaffold can drastically alter its physicochemical properties. ontosight.ai This modification increases the acidity of the carboxylic acid group due to the strong electron-withdrawing nature of the trifluoromethyl group, which can be advantageous in certain synthetic transformations and can influence the pharmacokinetic profile of the final drug product. ontosight.ainbinno.com

Academic research continually explores new methods for the synthesis of novel trifluoromethylated benzoic acid derivatives and their subsequent conversion into complex molecular architectures with potential therapeutic applications. The synergy between academic exploration of synthetic methodologies and the industrial application of these intermediates is evident in the numerous patents citing their use.

Implications for New Compound Design and Exploratory Drug Discovery Research

The unique properties conferred by the trifluoromethyl group have profound implications for the design of new compounds and exploratory drug discovery research. The incorporation of a trifluoromethyl group is a well-established strategy to optimize drug candidates by improving their metabolic stability, enhancing their binding affinity to target proteins, and increasing their membrane permeability. mdpi.comnih.gov

In the context of new compound design, this compound presents a scaffold with multiple points for diversification. The carboxylic acid, the olefinic bond, and the substituted phenyl ring can all be chemically modified to generate a library of novel compounds. Cinnamic acid derivatives, in general, have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The presence of both a chloro and a trifluoromethyl group on the phenyl ring of this compound is expected to modulate these activities and potentially lead to the discovery of compounds with enhanced potency and selectivity.

The trifluoromethyl group's ability to increase lipophilicity can improve a drug's ability to cross cellular membranes, which is a critical factor for reaching intracellular targets. mdpi.com Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer in vivo half-life for drug candidates. mdpi.com

Exploratory drug discovery research leverages these properties by systematically incorporating trifluoromethyl groups into lead compounds. This approach has led to the development of numerous FDA-approved drugs containing this moiety. mdpi.com The insights gained from the study of compounds like this compound and its analogs contribute to a deeper understanding of structure-activity relationships and guide the rational design of next-generation therapeutics. The continued exploration of trifluoromethylated scaffolds is a promising avenue for the discovery of novel drugs to address unmet medical needs. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthesis Routes for Enantiopure Forms

The presence of a stereocenter in derivatives of 2-Chloro-3-(trifluoromethyl)cinnamic acid necessitates the development of synthesis methods that can produce single enantiomers. Biological systems are inherently chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

Future research should focus on catalytic asymmetric synthesis, which offers an efficient route to enantiopure compounds. nih.gov Methodologies that could be explored include:

Chiral Phase-Transfer Catalysis: Utilizing novel cinchona alkaloid-derived chiral phase-transfer catalysts could enable highly enantioselective reactions. nih.gov This approach has proven successful for the asymmetric synthesis of other complex molecules, including trifluoromethylated compounds. nih.gov

Transition-Metal Catalysis: Employing chiral transition-metal complexes (e.g., based on palladium, rhodium, or iridium) can catalyze asymmetric hydrogenations or cross-coupling reactions to set the desired stereocenter with high precision.

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a powerful tool in asymmetric synthesis. mdpi.com Developing organocatalytic methods, such as asymmetric Michael additions or Friedel-Crafts reactions involving derivatives of this compound, could provide a metal-free and environmentally benign route to enantiomerically pure products. mdpi.com

Success in this area would provide access to enantiopure forms of the acid and its derivatives, enabling a precise evaluation of their stereospecific biological activities.

Advanced Mechanistic Investigations Using In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and comprehending the compound's interactions at a molecular level. While traditional analytical methods provide endpoint data, in situ spectroscopic techniques can monitor reactions in real-time, offering dynamic insights into reaction pathways, intermediates, and kinetics.

Future work should leverage techniques such as:

In Situ FT-IR and Raman Spectroscopy: These methods can track the concentration changes of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies, helping to elucidate reaction kinetics and identify transient species.

In Situ NMR Spectroscopy: This powerful technique allows for the direct observation of reaction intermediates in solution, providing detailed structural information that is critical for confirming proposed mechanisms.

Terahertz Spectroscopy: This emerging technique can probe low-frequency molecular vibrations and intermolecular interactions, such as hydrogen bonding. researching.cn Applying it could reveal insights into the solid-state properties and conformational dynamics of the compound and its derivatives. researching.cn

By combining these advanced spectroscopic methods with theoretical calculations, researchers can build comprehensive models of the reaction mechanisms involved in the synthesis and biological action of this compound. researching.cn

Exploration of New Derivatization Strategies for Tailored Biological Activities

Cinnamic acid and its derivatives are known for a wide spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. nih.govmdpi.com The core structure of this compound serves as an excellent scaffold for further chemical modification to enhance potency and selectivity for specific biological targets. The molecule has three primary reactive sites amenable to derivatization: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring. mdpi.com

Future derivatization strategies could include:

Amide and Ester Synthesis: Converting the carboxylic acid into a diverse library of amides and esters can significantly alter properties like lipophilicity, membrane permeability, and target binding affinity. beilstein-journals.orgnih.gov For instance, creating conjugates with other biologically active molecules could lead to hybrid compounds with dual-action capabilities.

Modifications of the Alkene Bond: Reactions at the double bond, such as epoxidation, dihydroxylation, or cyclopropanation, can introduce new functional groups and stereocenters, leading to derivatives with unique three-dimensional shapes and potentially novel biological functions.

Bioisosteric Replacement: The trifluoromethyl group is a well-known bioisostere for other chemical groups and contributes to metabolic stability and binding affinity. researchgate.net Exploring the synthesis of analogs where the trifluoromethyl group is replaced by other electron-withdrawing groups could further refine the molecule's electronic and steric properties for optimal target interaction.

These new derivatives would require comprehensive screening to identify candidates with tailored activities for specific therapeutic areas, such as oncology or infectious diseases. biointerfaceresearch.com

Deeper Elucidation of Structure-Activity Relationships through Synergistic Computational and Experimental Approaches

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to modern drug discovery. For this compound and its derivatives, a synergistic approach combining computational modeling and experimental validation will be essential for rational drug design. nih.gov

This integrated strategy should involve:

Molecular Docking: In silico docking studies can predict the binding modes and affinities of the compound and its derivatives with various biological targets, such as enzymes or receptors. researchgate.netnih.gov This can help prioritize the synthesis of compounds with the highest likelihood of success.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate physicochemical properties (e.g., lipophilicity, electronic parameters) of a series of derivatives with their measured biological activity. rsdjournal.org These models can then be used to predict the activity of yet-unsynthesized compounds.

Experimental Validation: The predictions from computational models must be validated through rigorous experimental biological assays. nih.gov This iterative cycle of prediction, synthesis, and testing is crucial for refining the SAR models and efficiently navigating the chemical space to identify lead compounds.

This combined approach will provide a deeper understanding of how the chloro and trifluoromethyl substituents, along with other structural modifications, influence biological outcomes, thereby guiding the development of more potent and selective therapeutic agents. researchgate.netnih.gov

Potential Applications in Emerging Fields Beyond Current Biological Scopes

While the primary focus for cinnamic acid derivatives has been in pharmacology, the unique electronic properties conferred by the chloro and trifluoromethyl groups suggest potential applications in other emerging scientific fields.

Unexplored avenues for this compound could include:

Materials Science: Fluorinated organic molecules are increasingly used in the development of advanced materials, such as organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. The compound could serve as a building block or dopant for creating materials with tailored optical, electronic, or thermal properties.

Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides due to its ability to enhance efficacy and metabolic stability. Investigating the potential of this compound and its derivatives as novel agrochemicals could lead to new solutions for crop protection. rsdjournal.org

Chemical Biology: As a structurally unique molecule, it could be developed into a chemical probe. By attaching fluorescent tags or reactive groups, the compound could be used to study biological pathways, identify new protein targets, or serve as a tool for bioimaging.

Exploring these non-traditional applications would require interdisciplinary collaborations and could reveal entirely new areas of utility for this versatile chemical scaffold.

Q & A

Q. How can researchers ensure reproducibility in spectroscopic characterization across labs?

  • Methodological Answer : Standardize protocols using:
  • Internal References : Add tetramethylsilane (TMS) for NMR or internal standards for HPLC.
  • Cross-Lab Calibration : Share raw data files (e.g., JCAMP-DX for NMR) and validate against NIST reference spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.